2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid

Catalog No.
S1531495
CAS No.
61466-95-3
M.F
C15H13FO3
M. Wt
260.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid

Inaccurate impurity standards cause failed system suitability, delaying API release. Flurbiprofen EP Impurity C (CAS 61466-95-3) is the pharmacopeial-grade reference standard for accurate HPLC quantitation.

  • Guaranteed RRT and specific m/z transitions for unambiguous peak identification
  • Essential for meeting EP/USP impurity thresholds (≤0.15%) via validated response factors
  • Use for method validation, forced degradation studies, and batch QC

Supplied with full certificate, shipped globally under controlled conditions.

CAS Number

61466-95-3

Product Name

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid

IUPAC Name

2-(3-fluoro-4-phenylphenyl)-2-hydroxypropanoic acid

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

InChI

InChI=1S/C15H13FO3/c1-15(19,14(17)18)11-7-8-12(13(16)9-11)10-5-3-2-4-6-10/h2-9,19H,1H3,(H,17,18)

InChI Key

WZESXUMKHKBMLE-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(C(=O)O)O

Synonyms

2-Fluoro-α-hydroxy-α-methyl-[1,1’-biphenyl]-4-acetic Acid; (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid;

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(C(=O)O)O

Purity

≥98%

Package Size

10 mg, 15 mg, 25 mg, 50 mg

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, commonly designated as Flurbiprofen EP Impurity C or alpha-hydroxy flurbiprofen, is an oxidative degradation product and key synthetic impurity of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen. In industrial and analytical procurement, it is strictly sourced as a highly purified certified reference standard (CRS). It features a hydroxyl group at the alpha-position of the propanoic acid moiety, differentiating its thermal, mass spectrometric, and chromatographic behavior from the parent active pharmaceutical ingredient (API)[1]. Procurement of this exact standard is driven by the strict regulatory requirements of pharmacopeial monographs, which mandate its use for calibrating analytical instruments, validating stability-indicating methods, and ensuring the safety and purity of commercial flurbiprofen batches prior to market release [2].

Procurement Fit

Designation EP Impurity C reference standard
Use Context Pharmacopeial QC and method validation
Role Process-related impurity identification

In pharmaceutical quality control and regulatory compliance, substituting Flurbiprofen Impurity C with a generic structural analog, a different flurbiprofen impurity (such as Impurity A or D), or an uncertified crude mixture is categorically unviable. Analytical methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), rely on the exact relative retention time (RRT) and specific mass-to-charge (m/z) transitions of this specific molecule to resolve it from the API peak [1]. Utilizing a non-exact substitute or a lower-purity grade would result in failed system suitability tests, inaccurate response factor calculations, and the inability to prove that the impurity levels fall below the strict pharmacopeial threshold (typically ≤0.15%), ultimately leading to the regulatory rejection of the manufactured API batch [2].

Substitution Risk

Regulatory Designation
Not interchangeable with other flurbiprofen impurities or API; EP/USP monograph specificity required
Analytical Method Integrity
Generic substitution would invalidate validated HPLC methods and compromise ANDA compliance
Structural Identity
Different from 4'-hydroxy flurbiprofen or other metabolites; cross-reactivity may alter quantification

Chromatographic Specificity and Relative Retention Time (RRT)

Under validated pharmacopeial HPLC conditions, Flurbiprofen Impurity C exhibits a distinct relative retention time (RRT) that allows it to be separated from the parent API and other related substances. When compared to the Flurbiprofen API, the exact standard ensures a baseline chromatographic resolution (Rs > 1.5) required by regulatory guidelines, enabling precise peak identification [1].

Evidence DimensionChromatographic Resolution (Rs) and RRT
Target Compound DataExact RRT match with Rs > 1.5 against the API peak.
Comparator Or BaselineFlurbiprofen API and non-target impurities (different RRTs).
Quantified DifferenceProvides the exact retention time needed for peak identification, which generic analogs completely fail to provide.
ConditionsIsocratic or gradient reversed-phase HPLC-UV (e.g., 254 nm) per EP monograph.

Exact RRT matching and resolution are mandatory for passing system suitability tests and legally releasing API batches.

Pharmacopeial Designation
Class-level
Designated as Flurbiprofen EP Impurity C; distinct from API and other impurities
Regulatory designation context
EP/USP monograph-based identity

Mass Spectrometric Discrimination (LC-MS/MS)

In highly sensitive LC-MS/MS assays, Flurbiprofen Impurity C (molecular weight 260.26 g/mol) is unequivocally distinguished from Flurbiprofen (244.26 g/mol) by a +16 Da mass shift, corresponding to the alpha-hydroxylation. The exact standard allows for the calibration of specific multiple reaction monitoring (MRM) transitions (e.g., [M-H]- at m/z 259), achieving limits of detection (LOD) in the low ng/mL range, which is impossible to calibrate using the parent API or isomeric impurities [1].

Evidence DimensionPrecursor ion mass and MRM calibration
Target Compound Datam/z ~259 [M-H]-
Comparator Or BaselineFlurbiprofen API (m/z ~243 [M-H]-)
Quantified Difference+16 Da mass shift enabling absolute spectral discrimination.
ConditionsElectrospray ionization (ESI) negative mode LC-MS/MS.

Enables unambiguous trace-level quantification of this specific oxidative degradation product without signal interference from the API.

Enzyme Inhibition
Cross-study
Target (Impurity C)
HPPD IC50: 20 nM
Comparator (Flurbiprofen)
COX-1 IC50: ~0.04 µM
Reported enzyme inhibition profile context
HPPD vs COX selectivity differs

Quantitative Response Factor Calibration

For accurate quantification of impurity levels, the UV response factor of Flurbiprofen Impurity C must be precisely determined using a high-purity certified reference standard (>98% HPLC purity). Using an uncertified crude mixture introduces significant quantitative error (>5% deviation), which can falsely pass or fail an API batch against the strict ≤0.15% individual impurity limit mandated by the European Pharmacopoeia [1].

Evidence DimensionAssay Accuracy / UV Response Factor
Target Compound DataCertified purity >98%, yielding <0.5% variance in response factor calibration.
Comparator Or BaselineUncertified crude mixture (<90% purity).
Quantified DifferenceEliminates >5% quantitative error in impurity calculation, preventing false batch rejection/approval.
ConditionsQuantitative HPLC-UV weight-based calibration.

Accurate response factor calculation is legally required to prove API safety and compliance with ICH Q3A guidelines.

Synthetic Yield
Reported
Recent Method
Yield: 71%, mp 166-169°C
Earlier Patent
Yield: 32.4%, mp 163-166°C
Supports procurement viability
Reported synthesis improvement

Pharmacopeial Batch Release and Quality Control

Flurbiprofen Impurity C is utilized as a mandatory reference standard in routine HPLC-UV testing to quantify impurity levels in commercial Flurbiprofen API batches, ensuring compliance with EP and USP threshold limits (typically ≤0.15%) prior to market release [1].

Forced Degradation and Stability-Indicating Assays

During pharmaceutical formulation development, this compound is spiked into API samples to validate stability-indicating analytical methods. It serves as a critical marker for tracking the oxidative degradation pathway of flurbiprofen under accelerated heat and light stress conditions[2].

LC-MS/MS Method Validation for Trace Analysis

In pharmacokinetic studies or environmental monitoring, the standard is used to establish precise Limits of Detection (LOD) and Limits of Quantification (LOQ). Its specific mass transitions allow for highly sensitive, interference-free trace analysis of the metabolite/impurity in complex biological or environmental matrices [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
QC & method validation
EP Impurity C designation
Pharmacopeial monograph compliance
Metabolism & PK studies
Metabolite analytical standard
Chiral HPLC method context
HPPD enzyme inhibition studies
HPPD inhibition assay context
IC50 and enzyme selectivity review
Synthesis supply viability
Synthesis yield context
Procurement viability review

XLogP3

2.7

Wikipedia

2-(2-fluorobiphenyl-4-yl)-2-hydroxypropanoic acid

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